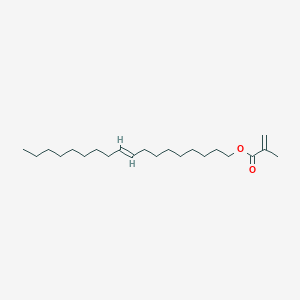

2-Propenoic acid,2-methyl-, (9Z)-9-octadecen-1-yl ester

説明

Significance of Long-Chain Alkyl Methacrylates in Polymer Science and Technology

Long-chain alkyl methacrylates are a significant class of monomers in polymer science, primarily because their long alkyl side chains provide a powerful tool for tuning polymer properties. The incorporation of these chains into a polymer backbone can introduce significant hydrophobicity, a characteristic that is exploited in applications such as oil-absorptive materials for environmental cleanup. d-nb.info When combined with hydrophilic monomers, they can form amphiphilic polymers capable of self-assembly into complex structures like micelles in aqueous solutions. d-nb.infotandfonline.com

The physical properties of polymers are also heavily influenced by these side chains. Generally, as the length of the n-alkyl side chain increases, the glass transition temperature (Tg) of the polymer decreases, leading to softer, more flexible materials at room temperature. osti.govnih.gov This plasticizing effect is crucial for applications requiring elasticity. Furthermore, sufficiently long and uniform side chains can undergo crystallization independently of the polymer backbone, introducing a melting temperature (Tm) and creating semi-crystalline materials with unique thermal and mechanical characteristics. d-nb.infotandfonline.com This behavior is leveraged in applications such as pour point depressants and viscosity modifiers for lubricating oils, where the polymer's solubility and conformation change with temperature. tandfonline.comacs.org

Table 1: Properties and Applications of Long-Chain Alkyl Methacrylate (B99206) Polymers

| Property Conferred by Long Alkyl Chain | Resulting Application |

|---|---|

| High Hydrophobicity | Oil Sorbents, Lipophilic Gels d-nb.infotandfonline.com |

| Amphiphilicity (in copolymers) | Surfactants, Drug Delivery Systems d-nb.info |

| Internal Plasticization (Low Tg) | Adhesives, Coatings, Elastomers osti.govnih.gov |

| Side-Chain Crystallization | Pour Point Depressants, Viscosity Modifiers tandfonline.comacs.org |

| Steric Stabilization | Particle Stabilizers in Dispersions tandfonline.com |

Historical Context and Evolution of 9-Octadecenyl Methacrylate Research

The scientific foundation for poly(alkyl methacrylates) was laid in the 1930s with the initial development of poly(methyl methacrylate) (PMMA). ebsco.com Foundational research into the properties of polymers derived from a series of n-alkyl methacrylates was being reported by 1957, establishing the relationship between side-chain length and thermal properties. d-nb.info

Specific mention of 9-octadecenyl methacrylate as a comonomer appeared in a 1983 patent concerning the synthesis of glycidyl (B131873) methacrylate (GMA) copolymers via anionic polymerization. google.com This patent highlighted the monomer's utility in creating polymers with predictable molecular weights and block structures, where the 9-octadecenyl methacrylate unit could be incorporated to tailor properties like glass transition temperature and hydrophobicity. google.com This early inclusion signifies its recognized potential for creating precisely engineered functional polymers. Later research further explored its use in creating efficient oil-sorbent materials, demonstrating its practical application in functional co-polyesters. dntb.gov.uagoogle.com The study of its thermal degradation mechanisms, as part of the broader class of poly-n-alkyl methacrylates, has also contributed to a more complete understanding of its material properties. researchgate.net

Current Research Trajectories and Future Prospects of Poly(9-Octadecenyl Methacrylate) Systems

Current research on 9-octadecenyl methacrylate (oleyl methacrylate) is focused on harnessing its unique properties for specialized applications, particularly in functional copolymers and hydrogels.

One significant area of research involves its use in creating efficient sorbent materials. A study detailed the synthesis of co-polyesters of poly-9-octadecenylacrylate/methacrylate with 1-hexene (B165129), which demonstrated high efficiency in absorbing organic solvents and oils. google.com This highlights its potential for environmental applications, such as cleaning up oil spills.

Another promising trajectory is the fabrication of advanced hydrogels. Researchers have successfully synthesized novel hydrogels by photopolymerizing oleyl methacrylate with N-isopropyl acrylamide. researchgate.net The resulting materials exhibit interesting thermal properties, which can be tuned by the monomer composition. The inherent hydrophobicity and flexibility imparted by the oleyl chain are critical to the performance of these systems. researchgate.net

Table 2: Thermal Properties of Oleyl Methacrylate-Based Copolymers

| Copolymer System | Property | Value |

|---|---|---|

| Epoxidized Oleyl Methacrylate-Based Hydrogel | Melting Peak (Tm) | 84.5°C researchgate.net |

| Oleyl Methacrylate-Ethylene Glycol Dimethacrylate Copolymer | 5% Weight Loss Temperature (Td5) | Highest among tested gels researchgate.net |

Future prospects for poly(9-octadecenyl methacrylate) systems are expanding into several high-performance areas. The ability to copolymerize it with a wide range of functional monomers opens pathways to creating materials for advanced coatings, adhesives, and surface modifiers. google.com The very low glass transition temperatures reported for similar oleyl-based polymers, such as poly(N-oleylacryamide) (Tg of -99 °C), suggest that poly(9-octadecenyl methacrylate) could be an excellent candidate for creating materials that require extreme flexibility at low temperatures. mdpi.com Furthermore, its structural similarity to monomers used in polymeric pseudo-liquid membranes suggests potential future applications in advanced separation and purification technologies. mdpi.com As research continues, the combination of renewably sourced oleyl groups with the versatile methacrylate backbone will likely drive further innovation in sustainable and functional materials.

Table 3: Mentioned Chemical Compounds

| Chemical Name | Abbreviation |

|---|---|

| 9-Octadecenyl methacrylate | - |

| Oleyl methacrylate | - |

| Poly(9-Octadecenyl methacrylate) | - |

| Glycidyl methacrylate | GMA |

| Poly(glycidyl methacrylate) | PGMA |

| Octadecyl acrylate (B77674) | ODA |

| N-isopropyl acrylamide | NIPAAm |

| Ethylene (B1197577) glycol dimethacrylate | EGDMA |

| Methyl methacrylate | MMA |

| Poly(methyl methacrylate) | PMMA |

| 1-hexene | - |

| Oleyl alcohol | - |

| Methacrylic acid | - |

| N-oleylacrylamide | C18AAm |

| Poly(N-oleylacrylamide) | PC18AAm |

Structure

2D Structure

特性

IUPAC Name |

octadec-9-enyl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3/h11-12H,2,4-10,13-20H2,1,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOBFMUWVVHLFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOC(=O)C(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301285052 | |

| Record name | 9-Octadecen-1-yl 2-methyl-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45280-68-0 | |

| Record name | 9-Octadecen-1-yl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45280-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Octadecen-1-yl 2-methyl-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9 Octadecenyl Methacrylate and Its Polymers

Monomer Synthesis Approaches for 9-Octadecenyl Methacrylate (B99206)

9-Octadecenyl methacrylate, also known as oleyl methacrylate, is typically synthesized through the esterification of 9-octadecen-1-ol (oleyl alcohol) with a methacrylic acid derivative. The primary methods employed for this synthesis are direct esterification, transesterification, and reaction with methacryloyl chloride.

Direct Esterification: This method involves the reaction of oleyl alcohol with methacrylic acid, typically in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. To prevent the premature polymerization of the monomer product, an inhibitor like hydroquinone (B1673460) is often added to the reaction mixture. The reaction is driven to completion by removing the water formed as a byproduct, often through azeotropic distillation.

Transesterification: An alternative route is the transesterification of a more common methacrylate ester, such as methyl methacrylate (MMA), with oleyl alcohol. This reaction is an equilibrium process that is driven forward by removing the lower-boiling alcohol byproduct (methanol in the case of MMA) via distillation. Catalysts for this process can be acidic or basic, with transition-metal compounds like dialkyltin oxides, titanium(IV) alkoxides, and zirconium acetoacetate (B1235776) being effective under nearly neutral conditions, which is advantageous for sensitive substrates. Lithium-based catalysts, such as lithium hydroxide (B78521) or lithium carbonate, have also been shown to be effective for the transesterification of MMA with higher alcohols.

Reaction with Methacryloyl Chloride: For a high-yield synthesis, oleyl alcohol can be reacted with methacryloyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine. This reaction is typically carried out in an inert solvent like tetrahydrofuran (B95107) (THF) at reduced temperatures to control the reaction rate. The base serves to neutralize the hydrochloric acid byproduct, forming a salt that can be easily removed by filtration. This method avoids the high temperatures and equilibrium limitations of esterification and transesterification. A similar protocol has been successfully used for the synthesis of other long-chain alkyl methacrylates, such as behenyl methacrylate from behenyl alcohol and methacryloyl chloride.

A comparison of typical reaction conditions for these synthetic approaches is presented in Table 1.

| Method | Reactants | Typical Catalyst | Typical Conditions | Key Advantages |

|---|---|---|---|---|

| Direct Esterification | Oleyl Alcohol, Methacrylic Acid | Sulfuric Acid, p-Toluenesulfonic Acid | Elevated temperature, removal of water | Uses readily available starting materials |

| Transesterification | Oleyl Alcohol, Methyl Methacrylate | Titanium(IV) alkoxide, Lithium compounds | Elevated temperature, removal of methanol | Can be performed under neutral conditions |

| Reaction with Acyl Chloride | Oleyl Alcohol, Methacryloyl Chloride | Triethylamine, Pyridine (as base) | Low temperature, inert solvent | High yield, not equilibrium-limited |

Homopolymerization Techniques for Poly(9-Octadecenyl Methacrylate)

The polymerization of 9-octadecenyl methacrylate results in a polymer with a long, flexible side chain, which imparts unique properties such as a low glass transition temperature and crystallinity arising from side-chain packing. Various polymerization techniques can be employed to synthesize poly(9-octadecenyl methacrylate).

Thermal polymerization, or self-initiated polymerization, occurs when monomers react to form polymers at elevated temperatures without the addition of a separate initiator. While acrylates can undergo spontaneous thermal polymerization at temperatures above 130°C, methacrylates are generally less prone to this type of initiation. The mechanism for acrylates is thought to involve the formation of diradical species through a Diels-Alder-type reaction, which then initiate polymerization. However, for methacrylates, this process is significantly less efficient, and achieving high conversions and molecular weights through purely thermal means is challenging. Often, what is perceived as thermal initiation can be attributed to trace impurities or the catalytic effect of molecular oxygen at high temperatures.

Free radical polymerization is a common and robust method for polymerizing methacrylate monomers. The process is initiated by the decomposition of a radical initiator, which generates free radicals that then react with monomer units to propagate the polymer chain.

For long-chain methacrylates like 9-octadecenyl methacrylate, solution polymerization is a typical approach. The monomer is dissolved in an appropriate solvent, such as toluene (B28343), along with a thermal initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is conducted under an inert atmosphere (e.g., nitrogen) at a temperature sufficient to decompose the initiator, typically in the range of 60-80°C. The resulting polymer can then be isolated by precipitation in a non-solvent like methanol. This method was successfully applied to the synthesis of poly(octadecyl methacrylate), a saturated analogue, yielding the homopolymer after reaction in toluene with AIBN as the initiator.

Controlled/living radical polymerization techniques offer precise control over polymer molecular weight, molecular weight distribution (polydispersity), and architecture. Atom Transfer Radical Polymerization (ATRP) is a particularly versatile CLRP method for methacrylates.

ATRP of long-chain methacrylates, such as octadecyl methacrylate and stearyl methacrylate, has been successfully demonstrated. ijeas.org This technique typically involves an alkyl halide initiator and a transition metal complex catalyst (e.g., a copper(I) halide with a nitrogen-based ligand). The polymerization of octadecyl methacrylate has been achieved using Activators Regenerated by Electron Transfer (ARGET) ATRP, which allows for lower catalyst concentrations. researchgate.net This method produces well-defined polymers with narrow polydispersities (Mw/Mn < 1.5). ijeas.orgcmu.edu The general conditions for ATRP of methacrylates involve temperatures ranging from room temperature to around 90°C, depending on the specific catalyst system and monomer.

UV-initiated polymerization is a rapid, energy-efficient method that occurs at ambient temperature. The process relies on a photoinitiator that, upon absorption of UV radiation, generates radicals that initiate polymerization. This technique is widely used for coatings and adhesives.

Methacrylate monomers are well-suited for UV-initiated polymerization. nih.gov The formulation typically consists of the monomer, a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone), and any other desired additives. The mixture is exposed to a UV light source, leading to rapid curing. The process is generally performed in the absence of oxygen, which can inhibit free radical polymerization. researchgate.net While specific studies on the UV-initiated polymerization of 9-octadecenyl methacrylate are not abundant, the general principles and procedures for other methacrylate monomers are directly applicable. nih.gov The degree of conversion can be very high, often exceeding 90%, especially with post-curing thermal treatment. nih.gov

Copolymerization Strategies Involving 9-Octadecenyl Methacrylate

Copolymerization of 9-octadecenyl methacrylate with other monomers is a key strategy to tailor the final properties of the polymer. By combining the long alkyl side chain of 9-octadecenyl methacrylate with comonomers that offer different functionalities, a wide range of material properties can be achieved.

A common comonomer is methyl methacrylate (MMA). The copolymerization of long-chain alkyl methacrylates, such as octadecyl methacrylate, with MMA has been carried out via free radical polymerization in solution. iosrjournals.org For instance, copolymers of octadecyl methacrylate and MMA have been synthesized in toluene using AIBN as the initiator. iosrjournals.org The monomer feed ratio can be varied to control the composition of the resulting copolymer and, consequently, its properties.

Controlled radical polymerization techniques like ATRP can also be used to synthesize well-defined block and random copolymers. For example, block copolymers of octadecyl acrylate (B77674) and methyl methacrylate have been synthesized using ATRP, demonstrating the ability to create specific polymer architectures. researchgate.net This level of control allows for the creation of materials with precisely engineered properties, such as amphiphilic block copolymers or polymers with specific thermal transitions.

Table 2 provides an overview of polymerization techniques for long-chain methacrylates, which are analogous to 9-octadecenyl methacrylate.

| Polymerization Technique | Typical Initiator/Catalyst System | Common Comonomers | Key Features |

|---|---|---|---|

| Free Radical Polymerization | AIBN, Benzoyl Peroxide | Methyl Methacrylate, Butyl Acrylate | Robust, versatile, suitable for high molecular weight |

| Atom Transfer Radical Polymerization (ATRP) | Alkyl Halide / Cu(I) complex | Methyl Methacrylate, Styrene (B11656) | Controlled molecular weight and low polydispersity |

| UV-Initiated Polymerization | Photoinitiators (e.g., Irgacure 651) | Geranyl Methacrylate, Citronellyl Methacrylate | Fast curing at ambient temperature, solvent-free |

Statistical Copolymerization Approaches

Statistical copolymerization involves the polymerization of two or more different monomers in a manner that leads to a random distribution of the monomer units along the polymer chain. The final composition and sequence distribution depend on the initial monomer feed ratio and the reactivity ratios of the comonomers. cmu.edu For 9-octadecenyl methacrylate, this approach is used to modify the properties of other polymers by incorporating its long, flexible side chains into the final material.

Free-radical polymerization is a common method for synthesizing statistical copolymers. For instance, the copolymerization of styrene with long-chain alkyl methacrylates like dodecyl methacrylate and octadecyl methacrylate has been achieved in toluene solution using 2,2'-azobis(isobutyronitrile) (AIBN) as the initiator. srce.hrresearchgate.net Studies on the octadecyl methacrylate (the saturated analog of 9-octadecenyl methacrylate) and styrene system show a tendency toward ideal random copolymerization. srce.hrresearchgate.net The initial rate of polymerization is significantly influenced by the monomer feed composition, decreasing sharply as the content of the less reactive monomer (styrene) increases. srce.hrresearchgate.net

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization, offer more precise control over the copolymer's molecular weight and dispersity. RAFT-mediated dispersion copolymerization has been successfully used to prepare copolymer particles of glycidyl (B131873) methacrylate and octadecyl methacrylate in ethanol, using a suitable RAFT agent like 2-cyano-2-propyl benzodithioate. tandfonline.com The stability, size, and morphology of the resulting copolymer particles are highly dependent on the concentrations of the RAFT agent, stabilizer, and the monomer ratio. tandfonline.com

| Comonomer 1 | Comonomer 2 | Polymerization Method | Initiator/CTA | Key Findings | Reference |

|---|---|---|---|---|---|

| Octadecyl Methacrylate (ODMA) | Styrene (Sty) | Free Radical | AIBN | Reactivity ratios (r_Sty = 0.58, r_ODMA = 0.45) indicate a tendency toward random copolymerization. Polymerization rate decreases with increasing styrene content. | srce.hrresearchgate.net |

| Octadecyl Methacrylate (ODMA) | Acrylic Acid | Free Radical | Not Specified | Synthesized amphiphilic copolymers with a statistical distribution of hydrophobic (ODMA) and hydrophilic (acrylic acid) units. | researchgate.net |

| Octadecyl Methacrylate (OMA) | Glycidyl Methacrylate (GMA) | RAFT Dispersion | 2-cyano-2-propyl benzodithioate (CPB) | Produced spherical copolymer particles (1-13 μm). Particle size and stability were controlled by the monomer and RAFT agent concentrations. | tandfonline.com |

| Dodecyl Methacrylate | 2-Hydroxyethyl methacrylate (HEMA) | Free Radical | Not Specified | Solvent choice significantly affects monomer reactivity ratios due to the aggregation tendency of HEMA. | cmu.edu |

Block Copolymer Synthesis

Block copolymers are macromolecules composed of two or more distinct, covalently bonded polymer chains (blocks). The synthesis of block copolymers containing 9-octadecenyl methacrylate allows for the combination of its properties with those of other polymers, leading to materials that can self-assemble into ordered nanostructures. harth-research-group.org Controlled/living polymerization techniques are essential for creating well-defined block copolymers with low dispersity. frontiersin.org

Atom Transfer Radical Polymerization (ATRP) is a versatile method for synthesizing methacrylate-based block copolymers. researchgate.netyoutube.com The process typically involves synthesizing a first block, such as poly(methyl methacrylate) (PMMA), with a terminal halogen atom. This halogenated polymer then serves as a macroinitiator for the polymerization of a second monomer, like 9-octadecenyl methacrylate, to grow the second block. This sequential addition ensures the formation of a well-defined diblock copolymer. researchgate.net

Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization is another powerful technique for block copolymer synthesis. harth-research-group.org In this method, a first monomer is polymerized in the presence of a RAFT chain transfer agent (CTA). The resulting polymer chain remains "living" with the CTA group at its end. This polymer can then be used as a macro-CTA to initiate the polymerization of 9-octadecenyl methacrylate, yielding a block copolymer. acs.org RAFT dispersion polymerization has been used to synthesize poly(lauryl methacrylate)-block-poly(methyl methacrylate) copolymers, demonstrating the applicability of this method for long-chain alkyl methacrylates. acs.org

| Block Copolymer Architecture | Synthetic Method | Macroinitiator / Macro-CTA | Key Research Findings | Reference |

|---|---|---|---|---|

| Poly(methyl methacrylate)-b-poly(styrene) | Redox Polymerization + ATRP | PMMA-Br | Successful synthesis of block copolymers in high yield and high molecular weight by combining two different polymerization methods. | researchgate.net |

| Poly(lauryl methacrylate)-b-poly(benzyl methacrylate) | RAFT Polymerization | Poly(lauryl methacrylate)-CTA | Demonstrated polymerization-induced self-assembly (PISA) of block copolymers with long-chain alkyl methacrylate blocks. | d-nb.info |

| Poly(methyl methacrylate)-b-poly(butyl methacrylate) | Living Anionic Polymerization | Living PMMA | Achieved controlled synthesis at 0°C with near 100% monomer conversion and narrow molecular weight distribution. | nih.gov |

| Poly(isobutylene)-b-poly(tert-butyl methacrylate) | Living Cationic + Living Anionic | Living PIB | Successfully combined different living polymerization mechanisms to create block copolymers from monomers with different reactivity profiles. | frontiersin.org |

Graft Copolymerization Techniques

Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) that are structurally distinct from the backbone. Incorporating 9-octadecenyl methacrylate as either the backbone or the grafted chain can significantly alter the surface properties, solubility, and thermal characteristics of the resulting material. There are three primary strategies for synthesizing graft copolymers: "grafting from," "grafting to," and "grafting through." youtube.com

The "grafting from" approach involves initiating the polymerization of the graft monomer from active sites along the polymer backbone. youtube.com For example, a backbone polymer like syndiotactic polystyrene can be chemically modified to introduce bromine atoms. These brominated sites then act as initiators for the ATRP of a methacrylate monomer, causing poly(methacrylate) chains to grow directly from the backbone. cmu.edu This method is effective for achieving a high density of grafted chains.

In the "grafting to" method, the backbone and the side chains are synthesized separately and then chemically linked together. youtube.com This involves preparing a poly(9-octadecenyl methacrylate) chain with a reactive functional group at one end. This end-functionalized polymer is then reacted with a backbone polymer that has complementary reactive sites.

The "grafting through" or "macromonomer" technique involves the copolymerization of a conventional monomer with a macromonomer—a polymer chain that has a polymerizable group at its end. youtube.com A 9-octadecenyl methacrylate macromonomer could be synthesized and then copolymerized with another vinyl monomer, such as methyl methacrylate, using a method like RAFT polymerization. This incorporates the pre-formed poly(9-octadecenyl methacrylate) chains as grafts along the new polymer backbone.

| Grafting Method | Backbone Polymer | Grafted Monomer/Polymer | Polymerization Technique | Key Research Findings | Reference |

|---|---|---|---|---|---|

| Grafting From | Brominated syndiotactic-Polystyrene | Methyl Methacrylate | ATRP | Achieved control over graft density and molecular weight of the grafted segments by varying bromine content and monomer amount. | cmu.edu |

| Grafting From | Poly(lauryl methacrylate) | Benzyl Methacrylate | RAFT | Used a pLMA backbone with pendent RAFT sites to graft pBzMA chains, leading to polymerization-induced self-assembly. | d-nb.info |

| Grafting From | Polypropylene (pre-grafted with MMA) | N-vinylimidazole | Gamma-ray Irradiation | A two-step grafting process was used to overcome the low reactivity of the initial backbone, creating a pH-responsive material. | nih.gov |

| Grafting From | Agar | Methacrylic Acid | Free Radical (CAN initiator) | Created free radical sites on a natural polymer backbone to initiate grafting of synthetic monomers, forming pH-sensitive nanogels. | nih.gov |

Crosslinked Polymer Network Fabrication

Crosslinked polymer networks are materials in which polymer chains are linked together by covalent bonds, forming a three-dimensional structure. The incorporation of 9-octadecenyl methacrylate into such a network can enhance its flexibility, ductility, and hydrophobicity. These networks are typically insoluble and maintain their shape.

A common method for fabricating these networks is the copolymerization of a monofunctional monomer, such as 9-octadecenyl methacrylate, with a multifunctional crosslinking agent. Dimethacrylates, like ethylene (B1197577) glycol dimethacrylate (EGDMA), are often used as crosslinkers. When copolymerized, the dimethacrylate forms bridges between the growing polymer chains, leading to the formation of a 3D network. Controlled radical polymerization techniques like ATRP can be used in this process to yield soluble, branched polymers at low conversions or crosslinked gels at higher conversions. rsc.org

Photopolymerization is another widely used technique for creating crosslinked networks. nih.gov This method involves a formulation containing the monomer (9-octadecenyl methacrylate), a crosslinking agent, and a photoinitiator. Upon exposure to UV light, the photoinitiator generates free radicals, which initiate the rapid polymerization and crosslinking of the methacrylate groups, solidifying the liquid resin into a network. nih.gov This technique is advantageous for creating coatings and films. Research on long-chain monoacrylates has shown that gelation and crosslinking can even occur during photopolymerization without a dedicated crosslinker, as the initiator fragments can be incorporated into the polymer chains, creating branching and linking points. epa.gov The properties of the final network, such as stiffness and glass transition temperature, can be tuned by adjusting the ratio of the monofunctional monomer to the crosslinking agent.

| Monomer(s) | Crosslinker | Initiation Method | Key Research Findings | Reference |

|---|---|---|---|---|

| Methyl Methacrylate (MMA) | Ethylene Glycol Dimethacrylate (EGDMA) | ATRP or GTP | Facile one-pot reactions yielded soluble branched polymers or crosslinked networks depending on reaction conditions and composition. | rsc.org |

| Dodecyl Acrylate | None (Self-crosslinking) | Photopolymerization (Benzophenone initiator) | Gelation occurred during UV irradiation without a dedicated cross-linker, indicating a self-crosslinking mechanism. | epa.gov |

| Natural Polymers (e.g., Gelatin) | Glycidyl Methacrylate (GMA) functionalization | Photopolymerization | Natural polymers are functionalized with methacrylate groups to make them photocrosslinkable for tissue engineering applications. | nih.gov |

| Various Methacrylates | Methacryloyl groups | Photopolymerization (UV) | Methacryloyl side chains generate free radicals under UV, leading to rapid crosslinking. The degree of crosslinking depends on the number of methacryloyl substitutions. | nih.gov |

Polymerization Mechanisms and Kinetic Investigations of 9 Octadecenyl Methacrylate Systems

Mechanistic Pathways of 9-Octadecenyl Methacrylate (B99206) Polymerization

The polymerization of 9-octadecenyl methacrylate predominantly proceeds via free-radical mechanisms, which can be initiated by thermal or photochemical means. The choice of polymerization technique, such as bulk, solution, suspension, or emulsion, also dictates the specific mechanistic details.

Free-radical polymerization is a chain reaction consisting of three primary steps: initiation, propagation, and termination. vt.edu

Propagation: The newly formed monomer radical is highly reactive and rapidly adds to another monomer molecule, regenerating the radical at the end of the growing chain. This process repeats, leading to the rapid growth of the polymer chain. The rate of propagation is influenced by factors such as monomer concentration, temperature, and the steric hindrance of the monomer. For long-chain methacrylates like 9-octadecenyl methacrylate, the bulky side chain can influence the approach of incoming monomers.

Termination: The growth of a polymer chain is terminated when two growing radical chains react with each other. Termination can occur through two primary mechanisms: combination (or coupling), where two radicals combine to form a single, non-reactive polymer chain, and disproportionation, where a hydrogen atom is transferred from one radical to another, resulting in two polymer chains, one with a saturated end and the other with an unsaturated end. At higher temperatures, the incidence of chain transfer reactions, where the radical activity is transferred to another molecule (monomer, solvent, or polymer), also increases. vt.edu

The following table provides a general overview of the activation energies for the different steps in the radical polymerization of methacrylates.

| Polymerization Step | Typical Activation Energy (kJ/mol) |

| Initiator Decomposition | 120 - 150 |

| Propagation | 20 - 40 |

| Termination | 8 - 20 |

This table presents generalized data for methacrylate polymerization.

UV curing is a rapid and energy-efficient method for polymerizing methacrylate monomers. This process relies on photoinitiators, which are compounds that absorb UV light and generate reactive species, typically free radicals, to initiate polymerization. qinmuchem.com The choice of photoinitiator is critical and depends on the UV light source and the specific formulation.

Photoinitiators are broadly classified into two types:

Type I Photoinitiators: These undergo unimolecular bond cleavage upon UV irradiation to form free radicals.

Type II Photoinitiators: These undergo a bimolecular reaction where the excited photoinitiator interacts with a co-initiator (usually a tertiary amine) to generate radicals through electron and proton transfer. qinmuchem.com

For the UV curing of 9-octadecenyl methacrylate, the selection of a photoinitiator would be guided by its solubility in the monomer and its absorption characteristics matching the emission spectrum of the UV lamp. The long alkyl chain of 9-octadecenyl methacrylate may enhance the solubility of more hydrophobic photoinitiators. The concentration of the photoinitiator and the light intensity are key parameters that control the rate of polymerization. imaging.org

Below is a table of common photoinitiators used in the UV curing of methacrylates.

| Photoinitiator Class | Example(s) |

| α-Hydroxyketones | Irgacure 184, Darocur 1173 |

| Benzil Dimethyl Ketal | Irgacure 651 |

| Acylphosphine Oxides | Irgacure 819, TPO |

| Benzophenones (Type II) | Benzophenone |

| Thioxanthones (Type II) | Thioxanthone |

This table lists representative photoinitiators for methacrylate systems.

Suspension Polymerization: In this heterogeneous technique, the water-insoluble 9-octadecenyl methacrylate monomer is dispersed as fine droplets in an aqueous phase. techniques-ingenieur.fr A monomer-soluble initiator is used, and the polymerization occurs within each individual monomer droplet, which can be considered as a mini-bulk reactor. techniques-ingenieur.fr The droplets are stabilized by a suspending agent to prevent coalescence. The primary advantage of suspension polymerization is the efficient removal of the heat of polymerization by the surrounding water, which helps in controlling the reaction temperature and mitigating the Trommsdorff effect. researchgate.netsci-hub.se

Emulsion Polymerization: This is another heterogeneous polymerization technique where the monomer is emulsified in water with the aid of a surfactant to form micelles. acs.org A water-soluble initiator is used, and polymerization is initiated in the aqueous phase, with the radicals diffusing into the monomer-swollen micelles where propagation occurs. researchgate.net Emulsion polymerization typically produces high molecular weight polymers at a high polymerization rate. researchgate.net For a long-chain methacrylate like 9-octadecenyl methacrylate, the choice of surfactant and its concentration would be critical for achieving a stable emulsion and controlling the particle size of the resulting polymer latex.

Kinetic Modeling of 9-Octadecenyl Methacrylate Polymerization

Kinetic modeling of polymerization is essential for predicting the reaction rate, monomer conversion, and polymer molecular weight. For 9-octadecenyl methacrylate, the kinetic models would be based on the principles of free-radical polymerization.

Rp = kp[M][M•]

where kp is the propagation rate constant and [M•] is the concentration of growing polymer radicals.

Under steady-state conditions, where the rate of initiation equals the rate of termination, the concentration of radicals is proportional to the square root of the initiator concentration. This leads to the classical rate equation:

Rp = kp * ( (f * kd * [I]) / kt )^0.5 * [M]

where:

f is the initiator efficiency

kd is the initiator decomposition rate constant

kt is the termination rate constant

From this equation, the theoretical reaction order with respect to the monomer is 1, and with respect to the initiator is 0.5. uobaghdad.edu.iq However, experimental studies on various methacrylates have shown deviations from these ideal values, particularly at high conversions. For instance, a study on hexyl methacrylate showed a monomer order of 1.53 and an initiator order of 0.35. uobaghdad.edu.iq

The following table summarizes the typical reaction orders observed in the free-radical polymerization of methacrylates.

| Reactant | Theoretical Order | Experimentally Observed Range |

| Monomer | 1 | 1 - 1.5 |

| Initiator | 0.5 | 0.3 - 0.5 |

This table presents generalized data for methacrylate polymerization.

A characteristic feature of the bulk and concentrated solution polymerization of many methacrylates is the auto-acceleration phenomenon, also known as the Trommsdorff or gel effect. researchgate.netresearchgate.net This effect is characterized by a significant increase in the polymerization rate and molecular weight at intermediate to high monomer conversions. rug.nl

For long-chain methacrylates like 9-octadecenyl methacrylate, the entanglement of the long alkyl side chains could potentially lead to an earlier onset or a more pronounced Trommsdorff effect compared to shorter-chain methacrylates under similar conditions. The critical viscosity at which the Trommsdorff effect occurs has been found to be a key parameter. rsc.orgsci-hub.se

The following table outlines the key characteristics of the Trommsdorff effect.

| Parameter | Change during Trommsdorff Effect |

| Polymerization Rate | Significant Increase |

| Molecular Weight | Significant Increase |

| Termination Rate Constant (kt) | Significant Decrease |

| Radical Concentration | Significant Increase |

| System Viscosity | Significant Increase |

This table describes the general phenomena associated with the Trommsdorff effect in methacrylate polymerization.

Influence of Reaction Parameters on Polymerization Kinetics

The kinetics of the polymerization of 9-octadecenyl methacrylate, a long-chain alkyl methacrylate, are significantly influenced by various reaction parameters. While specific kinetic data for 9-octadecenyl methacrylate is not extensively available in the public domain, the general principles governing the free-radical polymerization of methacrylates can be applied to understand the expected behavior. The primary factors affecting the rate of polymerization and the properties of the resulting polymer are the concentration of the initiator and the reaction temperature.

Influence of Initiator Concentration

Studies on other methacrylate systems have demonstrated this relationship. For instance, in the polymerization of methacrylate bone cement, an increase in the concentration of the initiator, benzoyl peroxide (BPO), resulted in a significant increase in the polymerization rate and a shortened curing time. nih.govnih.govresearchgate.net The time required to achieve the maximum polymerization rate was also observed to decrease with higher initiator concentrations. nih.gov

However, while a higher initiator concentration increases the polymerization rate, it also tends to decrease the average molecular weight of the resulting polymer. researchgate.net This is because a higher number of initiated chains leads to a shorter average chain length for a given amount of monomer. The relationship between the rate of polymerization (Rp) and initiator concentration ([I]) can be expressed as Rp ∝ [I]^0.5, and the relationship between molecular weight (Mw) and initiator concentration as Mw ∝ [I]^-0.5, although the exponent for molecular weight can vary. researchgate.net

The following table, based on data from the polymerization of a general methacrylate system, illustrates the typical effect of initiator concentration on the polymerization rate and time to maximum rate.

| Initiator Concentration (wt. %) | Maximum Polymerization Rate (Rp^max) (1/s) | Time to Maximum Rate (s) |

| 0.25 | ~0.0015 | 1173 |

| 0.35 | ~0.0018 | 840 |

| 0.50 | 0.00198 | 580 |

| This data is illustrative and based on a study of a methacrylate bone cement system, not specifically 9-octadecenyl methacrylate. nih.gov |

Influence of Reaction Temperature

Temperature is another critical parameter that profoundly affects the kinetics of polymerization. Increasing the reaction temperature generally leads to an increase in the rate of polymerization. ump.edu.my This is due to two primary effects: an increased rate of initiator decomposition and an increased propagation rate constant. The rate of decomposition of the initiator, which generates the free radicals necessary for initiation, is highly temperature-dependent and typically follows the Arrhenius equation. ump.edu.my

The following table illustrates the general effect of temperature on the time required for polymerization of a methacrylate monomer.

| Temperature (°C) | Reaction Time (hours) |

| 35 | > 5 |

| 45 | ~4.5 |

| 55 | ~3.5 |

| 65 | ~2.5 |

| 75 | ~1.5 |

| This data is illustrative and based on a study of methyl methacrylate polymerization, not specifically 9-octadecenyl methacrylate. ump.edu.my |

It is also important to note that the long alkyl chain of 9-octadecenyl methacrylate can influence its polymerization kinetics compared to shorter-chain methacrylates. The bulky side chain may affect the mobility of the propagating radicals and the monomer, potentially influencing the termination rate constant and the onset of diffusion-controlled effects like the gel effect (autoacceleration). researchgate.net

Copolymerization Architectures and Their Functional Implications with 9 Octadecenyl Methacrylate

Design and Synthesis of Copolymers Containing 9-Octadecenyl Methacrylate (B99206)

The incorporation of 9-octadecenyl methacrylate into copolymer structures allows for the tailoring of material properties by combining its unique characteristics, such as a long hydrophobic chain and a reactive methacrylate group, with those of other monomers. The design and synthesis of these copolymers involve various polymerization techniques to achieve specific architectures and functionalities.

Copolymers with Acrylic Acid and Other Methacrylate Monomers

Copolymerization with other methacrylate monomers, such as methyl methacrylate or butyl methacrylate, allows for the modification of properties like glass transition temperature and mechanical strength. google.com The synthesis of these copolymers can be carried out using methods like atom transfer radical polymerization (ATRP), which is versatile for polymerizing a variety of methacrylate monomers. cmu.edu

Below is a representative table of potential copolymer compositions and their anticipated properties based on the monomer ratios.

| Monomer 1 | Monomer 2 | Monomer 1 Mole % | Monomer 2 Mole % | Expected Copolymer Characteristics |

| 9-Octadecenyl methacrylate | Acrylic Acid | 70 | 30 | Predominantly hydrophobic, soluble in nonpolar solvents, potential for self-assembly in aqueous media. |

| 9-Octadecenyl methacrylate | Acrylic Acid | 30 | 70 | More hydrophilic, potentially water-dispersible or soluble, forming micellar structures. |

| 9-Octadecenyl methacrylate | Methyl Methacrylate | 50 | 50 | Balanced properties, potential for tunable thermal and mechanical properties. |

| 9-Octadecenyl methacrylate | Butyl Methacrylate | 50 | 50 | Increased flexibility and lower glass transition temperature compared to copolymers with methyl methacrylate. |

Integration of Long-Chain Alkyl Acrylates in Copolymer Structures

Incorporating other long-chain alkyl acrylates, such as lauryl methacrylate or behenyl methacrylate, into copolymers with 9-octadecenyl methacrylate can enhance the crystalline or hydrophobic domains within the polymer structure. whiterose.ac.uknih.gov These copolymers are often synthesized to act as wax crystal modifiers or pour point depressants. whiterose.ac.uk The presence of multiple long alkyl chains can lead to more organized packing and stronger van der Waals interactions, influencing the material's melting and crystallization behavior.

The synthesis of these copolymers is typically achieved through solution polymerization, and techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization can be employed to create well-defined block or statistical copolymers. whiterose.ac.ukd-nb.info The architecture of the copolymer, whether it be a diblock or a statistical arrangement of the monomers, can significantly impact its performance as a crystal modifier. whiterose.ac.uk

Functionalized Co-monomer Inclusion (e.g., 1-hexene (B165129), divinylbenzene)

The inclusion of functionalized co-monomers introduces specific functionalities or cross-linking capabilities into the 9-octadecenyl methacrylate copolymer. For instance, copolymerization with α-olefins like 1-hexene can be achieved using techniques such as activators regenerated by electron transfer atom transfer radical polymerization (ARGET ATRP). ippi.ac.ir This allows for the incorporation of non-polar, flexible segments into the polymer backbone.

Divinylbenzene (B73037), a cross-linking agent, can be included in the polymerization process to create a network structure. scispace.com This leads to the formation of thermosetting materials or cross-linked microparticles. The amount of divinylbenzene used is critical, as it determines the cross-link density and, consequently, the mechanical properties and swelling behavior of the resulting polymer.

Supramolecular Assembly and Self-Assembly of 9-Octadecenyl Methacrylate Copolymers

Copolymers containing the long hydrophobic chain of 9-octadecenyl methacrylate exhibit a strong tendency to undergo supramolecular and self-assembly processes, particularly in selective solvents. researchgate.net When these copolymers also contain a hydrophilic block or segments, they behave as amphiphiles and can self-assemble into various morphologies such as micelles, vesicles, or other complex structures in aqueous media. whiterose.ac.uk

The driving force for this assembly is the minimization of unfavorable interactions between the hydrophobic octadecenyl chains and the polar solvent. In a polar solvent, the hydrophobic chains will aggregate to form a core, while the hydrophilic segments will form a stabilizing corona exposed to the solvent. The specific morphology of the self-assembled structures is influenced by factors such as the copolymer composition, the block lengths, and the concentration of the polymer in the solution. nih.gov

Stereoregularity of the polymer chains can also play a significant role in the supramolecular assembly. For instance, isotactic and syndiotactic polymethyl methacrylate are known to form stereocomplexes, and similar interactions could be expected in copolymers of 9-octadecenyl methacrylate, leading to more ordered and hierarchical structures. scispace.com

Influence of Copolymer Composition and Architecture on System Performance

The composition and architecture of 9-octadecenyl methacrylate copolymers have a profound impact on their performance in various applications. uni-bayreuth.dewhiterose.ac.uk

In the context of wax crystal modification , the performance of copolymers is correlated with the structure of the polymer and its ability to co-crystallize with paraffin (B1166041) waxes. Statistical copolymers of behenyl methacrylate have been shown to be effective, and a similar performance can be anticipated for copolymers of 9-octadecenyl methacrylate. The presence of the long alkyl chains allows the copolymer to interact with and disrupt the formation of large wax crystal networks. whiterose.ac.uk The architecture, whether statistical or block, influences the crystallization and melting temperatures of the copolymer, which in turn affects its efficiency as a wax modifier. whiterose.ac.uk

For materials with tailored mechanical properties , the inclusion of 9-octadecenyl methacrylate can impart flexibility and hydrophobicity. When copolymerized with a high glass transition temperature monomer like isobornyl methacrylate, the resulting material's thermal properties can be tuned. nih.gov The long alkyl side chain of 9-octadecenyl methacrylate can act as an internal plasticizer, lowering the glass transition temperature and modifying the mechanical response of the material.

The following table summarizes the influence of copolymer composition on performance characteristics.

| Copolymer System | Key Compositional/Architectural Feature | Influence on Performance |

| 9-Octadecenyl methacrylate-co-Acrylic Acid | Ratio of hydrophobic to hydrophilic monomers | Determines the amphiphilicity, influencing self-assembly in solution and interfacial properties. researchgate.net |

| 9-Octadecenyl methacrylate-co-Behenyl Methacrylate | Statistical vs. Block architecture | Affects the crystallization temperature and melting point, impacting its effectiveness as a wax crystal modifier. whiterose.ac.uk |

| 9-Octadecenyl methacrylate with Divinylbenzene | Cross-link density | Controls the mechanical properties, solvent resistance, and thermal stability of the resulting network polymer. scispace.com |

Advanced Characterization of Poly 9 Octadecenyl Methacrylate and Its Copolymers

Spectroscopic Analysis

Spectroscopic methods are pivotal in confirming the chemical structure, composition, and purity of polymeric materials.

Fourier Transform-Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a polymer. In the analysis of poly(octadecyl methacrylate), a close structural analog to poly(9-octadecenyl methacrylate), the FTIR spectrum confirms the successful polymerization by the disappearance of the C=C stretching vibration band of the monomer, typically observed around 1640 cm⁻¹. semi.ac.cn

The characteristic absorption bands for poly(octadecyl methacrylate) provide a template for understanding the spectrum of poly(9-octadecenyl methacrylate). Key peaks include:

C-H Stretching: Intense peaks in the range of 2850-2920 cm⁻¹ are attributed to the symmetric and asymmetric stretching vibrations of the C-H bonds within the long octadecyl chains. semi.ac.cn

C=O Stretching: A strong absorption band is observed at approximately 1726 cm⁻¹, which is characteristic of the ester carbonyl group in the methacrylate (B99206) backbone. semi.ac.cn

C-O Stretching: Peaks located around 1240 cm⁻¹ and 1168 cm⁻¹ are assigned to the C-O stretching vibrations of the ester linkage. semi.ac.cn

For poly(9-octadecenyl methacrylate), an additional peak would be expected due to the C=C double bond within the octadecenyl side chain. This peak is typically found in the region of 1640-1680 cm⁻¹, though it may be of weak intensity. The presence of this peak would be a key differentiator from its saturated counterpart, poly(octadecyl methacrylate).

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Polymer |

|---|---|---|

| C-H Stretching (Alkyl) | 2850-2920 | Poly(octadecyl methacrylate) semi.ac.cn |

| C=O Stretching (Ester) | ~1726 | Poly(octadecyl methacrylate) semi.ac.cn |

| C-O Stretching (Ester) | ~1168-1240 | Poly(octadecyl methacrylate) semi.ac.cn |

| C=C Stretching (Alkene) | 1640-1680 (expected) | Poly(9-octadecenyl methacrylate) |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the molecular structure and composition of polymers.

¹H NMR Spectroscopy: The ¹H NMR spectrum of poly(octadecyl methacrylate) copolymers shows characteristic signals that can be used to confirm the structure. For a copolymer of octadecyl methacrylate and methyl methacrylate, the following proton signals are observed:

A broad singlet at approximately 0.89 ppm is assigned to the terminal methyl (-CH₃) groups of the octadecyl chains. semi.ac.cn

A prominent broad singlet centered around 1.26 ppm corresponds to the methylene (B1212753) (-CH₂-) protons of the long alkyl side chains. semi.ac.cn

A broad singlet around 3.9 ppm is attributed to the protons of the oxy-methylene (-OCH₂-) group of the octadecyl ester. semi.ac.cn

In copolymers with methyl methacrylate, a signal around 3.6 ppm would correspond to the methoxy (B1213986) (-OCH₃) protons. semi.ac.cn

For poly(9-octadecenyl methacrylate), additional signals would be expected in the olefinic region of the spectrum, typically between 5.3 and 5.4 ppm, corresponding to the -CH=CH- protons of the double bond in the octadecenyl chain.

¹³C NMR Spectroscopy: While specific ¹³C NMR data for poly(9-octadecenyl methacrylate) is not readily available, data for related long-chain polymethacrylates, such as poly(behenyl methacrylate), can provide expected chemical shift ranges. whiterose.ac.uk

The carbonyl carbon (C=O) of the ester group is expected to resonate around 178 ppm.

The quaternary carbon in the polymer backbone would appear in the region of 45 ppm.

The carbons of the long alkyl side chain would produce a series of signals between 14 and 32 ppm.

For poly(9-octadecenyl methacrylate), the sp² hybridized carbons of the C=C double bond would be expected to show signals in the range of 120-140 ppm.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | -CH=CH- | ~5.3-5.4 |

| -OCH₂- | ~3.9 | |

| -(CH₂)n- | ~1.26 | |

| -CH₃ (alkyl) | ~0.89 | |

| ¹³C | C=O | ~178 |

| -C=C- | ~120-140 | |

| -OCH₂- | ~65 | |

| Alkyl Carbons | ~14-32 |

Raman Spectroscopy

Raman spectroscopy is a valuable technique for studying the vibrational modes of polymers, particularly for non-polar bonds. For poly(9-octadecenyl methacrylate), the C=C stretching vibration of the double bond in the side chain is expected to produce a distinct Raman signal, which is often stronger and more resolved than in FTIR spectroscopy. semi.ac.cn This peak would likely appear in the 1640-1680 cm⁻¹ region. Other characteristic Raman bands for polymethacrylates include the C=O stretching of the ester group around 1730 cm⁻¹ and various C-H bending and stretching modes. ramanlife.com The intensity of the C=C stretching vibration can be used to study the kinetics of polymerization and the degree of unsaturation in the final polymer. semi.ac.cn

Morphological and Microstructural Characterization

The morphology and microstructure of polymers at the micro- and nanoscale are critical to their physical and mechanical properties.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is used to visualize the surface topography and morphology of materials. For copolymers containing octadecyl methacrylate, such as with glycidyl (B131873) methacrylate, SEM analysis has been employed to study the particle size and morphology. researchgate.net In dispersion polymerizations, these copolymers can form spherical particles with sizes ranging from 1 to 13 micrometers. The morphology and stability of these particles are influenced by the ratio of the comonomers. researchgate.net For the homopolymer of 9-octadecenyl methacrylate, a smooth and homogeneous surface morphology would be expected, characteristic of amorphous polymers. In the case of copolymers or blends, SEM can reveal phase separation and the distribution of different components.

Transmission Electron Microscopy (TEM)

In studies of comb-like polymers with long alkyl side chains, such as those analogous to poly(9-octadecenyl methacrylate), TEM has been instrumental in observing well-ordered structures. For instance, copolymers with crystallizable side chains can form distinct lamellar patterns. TEM analysis of poly(stearyl methacrylate) (PSMA), a saturated analogue, within a composite nanofiber has been used to characterize its crystalline structure and morphology. rsc.org Similarly, for block copolymers, TEM can visualize microphase-separated domains, such as cylinders or spheres, formed by the different polymer blocks. rsc.org The contrast in TEM images typically arises from differences in electron density between the constituent polymer segments or between crystalline and amorphous regions. Intriguing dislocation structures and grain boundaries in hexagonally packed cylindrical microdomains of block copolymers have been identified using TEM in conjunction with Fourier transform processing. rsc.org

For copolymers of 9-octadecenyl methacrylate, TEM analysis would be expected to provide critical insights into:

Phase Morphology: Visualizing the size, shape, and distribution of domains in multiphase copolymers.

Crystalline Structures: Observing the arrangement of crystalline lattices formed by the ordered packing of the octadecenyl side chains.

Nanoparticle Dispersion: In composite materials, TEM can assess the dispersion quality of any incorporated nanofillers within the polymer matrix.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that provides topographical and phase information at the nanoscale without the need for complex sample preparation. bruker.com It is exceptionally useful for characterizing the surface of polymer films, blends, and composites.

In the context of poly(9-octadecenyl methacrylate), AFM can be employed to:

Visualize Surface Topography: Generating three-dimensional images of the film surface, revealing features such as roughness, and the presence of crystalline structures like spherulites.

Identify Phase Separation: In tapping mode, AFM can produce phase images that are sensitive to variations in material properties like adhesion and stiffness. This allows for the clear differentiation of constituent components in copolymers or blends. For example, AFM has been used to demonstrate phase separation between poly(ethyl methacrylate) (PEMA) and poly(methyl methacrylate) (PMMA) domains. bruker.com

Probe Nanomechanical Properties: By using the tip as a nanoindenter, force-distance curves can be generated to determine local mechanical properties such as hardness, adhesion forces, and Young's modulus. researchgate.net

The long alkyl side chains in poly(9-octadecenyl methacrylate) can influence surface properties. AFM studies on polymers with varying alkyl side-chain lengths have shown that these chains can affect surface morphology and interaction with other materials, which is crucial for applications like coatings and adhesives. researchgate.netrsc.org

X-ray Diffraction (XRD) for Crystalline Structure

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. intertek.com For comb-like polymers with long alkyl side chains like poly(9-octadecenyl methacrylate), the side chains can pack into ordered, crystalline lattices, a phenomenon that XRD is ideally suited to analyze. nih.gov

XRD analysis of these polymers provides several key pieces of information:

Degree of Crystallinity: The XRD pattern of a semi-crystalline polymer consists of sharp diffraction peaks superimposed on a broad amorphous halo. The relative areas of these components can be used to quantify the percent crystallinity. utah.edudiva-portal.org

Crystal Structure: The positions of the diffraction peaks (according to Bragg's Law) relate to the inter-planar spacings within the crystal lattice. utah.edu For long-chain poly(n-alkyl acrylates) and methacrylates, the side chains typically crystallize in a hexagonal lattice. nih.gov

Lamellar Spacing: Small-angle X-ray scattering (SAXS), a related technique, can reveal larger-scale order, such as the lamellar structures that arise from the alternating arrangement of the polymer backbones and the crystalline side chains. nih.gov

Studies on polyacrylates with n-C22H45 side chains have shown that as the fraction of the crystallizable side chain increases, the crystallinity also increases, with WAXS revealing hexagonal crystal structures. nih.gov The analysis of XRD patterns can thus provide a detailed picture of the solid-state molecular arrangement. intertek.com

| Diffraction Angle (2θ) | Interplanar Spacing (d-spacing) | Assignment |

|---|---|---|

| ~21.5° | ~4.1 Å | Hexagonal packing of alkyl side chains |

| Low Angle (e.g., 2-5°) | Variable (e.g., 30-50 Å) | Lamellar spacing (from SAXS) |

Thermal Analysis Techniques

Thermal analysis techniques are essential for understanding the relationship between temperature and the physical properties of polymers. They measure changes in properties such as mass, heat flow, and stiffness as a function of temperature.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of polymers. eag.com For poly(alkyl methacrylates), the primary degradation mechanism is often depolymerization, which leads to the formation of the constituent monomer. researchgate.net

A typical TGA experiment on poly(9-octadecenyl methacrylate) or its copolymers would yield:

Onset of Decomposition: The temperature at which significant mass loss begins.

Decomposition Profile: The temperature ranges over which different stages of degradation occur. Poly(methacrylates) often show a single, sharp decomposition step. mdpi.com

Maximum Decomposition Rate: The temperature at which the rate of mass loss is highest, determined from the peak of the derivative thermogravimetric (DTG) curve.

Residual Mass: The amount of material remaining at the end of the analysis, which can indicate the formation of char or non-volatile products.

Studies on various poly(alkyl methacrylates) show that thermal stability can be influenced by factors like molecular weight and the nature of the alkyl ester group. researchgate.netmdpi.com For copolymers, TGA can sometimes distinguish the degradation of different components if their thermal stabilities are sufficiently different. researchgate.net

| Parameter | Typical Temperature Range (°C) | Description |

|---|---|---|

| Tonset (Onset of Decomposition) | 300 - 350 | Temperature at which significant weight loss begins. |

| Tmax (Maximum Decomposition Rate) | 350 - 400 | Peak temperature from the DTG curve. |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental technique for studying the thermal transitions of polymers. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. azom.com For a semi-crystalline polymer like poly(9-octadecenyl methacrylate), DSC can identify multiple transitions.

Key transitions detectable by DSC include:

Glass Transition (Tg): A second-order transition where the amorphous regions of the polymer change from a rigid, glassy state to a more flexible, rubbery state. This is observed as a step-like change in the heat capacity. mit.edu The Tg of poly(n-alkyl methacrylates) is highly dependent on the length of the alkyl side chain. acs.org

Crystallization (Tc): An exothermic transition observed upon cooling from the melt, where the polymer chains organize into ordered crystalline structures.

Melting (Tm): An endothermic transition observed upon heating, where the crystalline domains melt into a disordered, amorphous state. For comb-like polymers, this transition is associated with the melting of the crystalline side chains. mdpi.com

The long octadecenyl side chains of poly(9-octadecenyl methacrylate) are expected to crystallize, giving rise to a distinct melting peak in the DSC thermogram. The position and size of this peak provide information about the melting temperature and the enthalpy of fusion (ΔHfus), which is related to the degree of crystallinity. researchgate.net

| Transition | Abbreviation | Typical Temperature Range (°C) | Type of Transition |

|---|---|---|---|

| Glass Transition | Tg | -20 to 20 | Endothermic (step change) |

| Melting | Tm | 20 to 50 | Endothermic (peak) |

| Crystallization | Tc | 0 to 30 | Exothermic (peak) |

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a technique similar to DSC. It measures the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program. uni-siegen.de DTA curves plot this temperature difference (ΔT) against temperature, revealing thermal events as peaks or deviations from the baseline. abo.fi

Endothermic Events: Processes that absorb heat, such as melting, evaporation, or some decomposition reactions, appear as downward peaks.

Exothermic Events: Processes that release heat, such as crystallization, oxidation, or some cross-linking reactions, appear as upward peaks.

DTA can be used to identify the same transitions as DSC, such as melting and crystallization. youtube.com It is often performed simultaneously with TGA (TGA/DTA), which allows for the direct correlation of thermal events with mass loss. eag.com For example, a DTA endotherm occurring at the same temperature as a mass loss step in the TGA curve confirms that the decomposition process is endothermic. For a PMMA composite, DTA has been used to identify multiple endotherms related to decomposition and an exotherm linked to the degradation of interlayer organic species. marquette.edu For poly(9-octadecenyl methacrylate), DTA would show an endothermic peak for the melting of the side chains and another endotherm corresponding to its thermal degradation. eag.commarquette.edu

Surface Characterization

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique that provides information about the elemental composition and chemical bonding states of the atoms on the surface of a material. casaxps.com For polymers like Poly(9-Octadecenyl methacrylate), XPS is invaluable for confirming the presence of expected elements (carbon and oxygen) and identifying the chemical environments of their atoms, which is dictated by the polymer's structure. casaxps.com

The analysis of Poly(9-Octadecenyl methacrylate) by XPS would involve irradiating the polymer surface with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its chemical state.

In the high-resolution C 1s spectrum of Poly(9-Octadecenyl methacrylate), distinct peaks corresponding to the different carbon environments are expected. These include the hydrocarbon backbone and the long octadecenyl side chain (C-C and C-H bonds), the carbon atom of the ester group single-bonded to oxygen (C-O), and the carbonyl carbon of the ester group (O-C=O). casaxps.com Similarly, the O 1s spectrum would show components related to the singly bonded oxygen (C-O) and the doubly bonded oxygen (C=O) of the methacrylate group. casaxps.com

XPS depth profiling can also be employed to investigate the elemental distribution beneath the immediate surface, which can be particularly insightful for copolymers or blended materials. nih.govchemrxiv.org

Below is a table of expected binding energies for the functional groups present in Poly(9-Octadecenyl methacrylate), based on typical values for polymethacrylates.

| Functional Group | Core Level | Expected Binding Energy (eV) |

|---|---|---|

| C-C / C-H (Alkyl Chain and Backbone) | C 1s | ~285.0 |

| C-O (Ester Group) | C 1s | ~286.5 |

| O=C-O (Carbonyl Carbon) | C 1s | ~288.9 |

| C=O (Carbonyl Oxygen) | O 1s | ~532.2 |

| C-O (Ester Oxygen) | O 1s | ~533.7 |

Contact Angle Measurements (Wettability)

Contact angle measurements are a straightforward and effective method for determining the wettability of a polymer surface, which is a direct reflection of its surface energy. The contact angle of a liquid, typically water, on a solid surface provides a quantitative measure of the hydrophobic or hydrophilic nature of that surface. A high contact angle indicates low wettability and a hydrophobic surface, while a low contact angle suggests high wettability and a hydrophilic surface.

For Poly(9-Octadecenyl methacrylate), the long, nonpolar octadecenyl side chains are expected to dominate the surface, leading to a hydrophobic character. Research on a series of poly(alkyl methacrylate)s has shown a relationship between the length of the alkyl side chain and the water contact angle. Generally, as the length of the n-alkyl side chain increases, the surface becomes more hydrophobic.

A study on various poly(alkyl methacrylate)s measured the contact angle of water on their surfaces. For poly(octadecyl methacrylate), a close analog to Poly(9-Octadecenyl methacrylate), the long alkyl chains orient at the surface, creating a low-energy, water-repellent interface. researchgate.net The contact angle is significantly enhanced when the long alkyl groups are in a non-crystalline, randomly packed state, which further increases the hydrophobicity of the surface. researchgate.net

The following table presents typical water contact angle values for poly(alkyl methacrylate)s with varying side-chain lengths to illustrate this trend.

| Polymer | Alkyl Side-Chain Length | Water Contact Angle (θ) |

|---|---|---|

| Poly(methyl methacrylate) | 1 | ~66° |

| Poly(butyl methacrylate) | 4 | ~85° |

| Poly(dodecyl methacrylate) | 12 | ~110° |

| Poly(octadecyl methacrylate) | 18 | ~115° |

Surface Area Analysis (SAA)

Surface Area Analysis (SAA) is a technique used to measure the specific surface area of a material. It is most commonly applied to porous solids, powders, and other materials with high surface area-to-volume ratios. The method typically involves the physisorption of a gas, such as nitrogen, onto the surface of the material at cryogenic temperatures. By analyzing the amount of gas adsorbed at different pressures, the specific surface area can be calculated using models like the Brunauer-Emmett-Teller (BET) theory.

For non-porous, bulk polymers like Poly(9-Octadecenyl methacrylate), SAA is not a standard characterization technique. The specific surface area of a smooth, solid film or molded piece of this polymer would be very low and essentially equivalent to its geometric surface area. Therefore, SAA would not provide significant information about the material's intrinsic properties.

Due to the nature of this polymer, which is typically synthesized as a viscous liquid or a solid material without significant porosity, there is a lack of published research utilizing SAA for its characterization. This technique is more relevant for applications where the polymer is used to create porous structures, such as membranes or scaffolds, which is not the primary context for Poly(9-Octadecenyl methacrylate).

Solution and Molecular Weight Characterization

The molecular weight and its distribution are fundamental properties of a polymer that dictate its physical and mechanical behavior, including viscosity, thermal properties, and processability. This section covers the primary techniques used to characterize these crucial parameters for Poly(9-Octadecenyl methacrylate) in solution.

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely used technique for determining the molecular weight distribution of polymers. acs.org SEC separates polymer molecules based on their hydrodynamic volume in solution. acs.org The polymer solution is passed through a column packed with porous gel; larger molecules, which are excluded from the pores, elute first, while smaller molecules, which can penetrate the pores, elute later.

For Poly(9-Octadecenyl methacrylate), SEC analysis provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). The PDI is a measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a narrow distribution, which is often desirable and can be achieved through controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. acs.org Conventional radical polymerization typically results in polymers with a PDI greater than 2. acs.org

The following table shows representative molecular weight data for Poly(octadecyl methacrylate) obtained by SEC.

| Parameter | Description | Typical Value |

|---|---|---|

| Weight-Average Molecular Weight (Mw) | The average molecular weight where the contribution of each molecule is weighted by its mass. | ~170,000 g/mol sigmaaldrich.comscipoly.com |

| Polydispersity Index (PDI) | A measure of the distribution of molecular weights in a given polymer sample (Mw/Mn). | 1.19–1.35 (for RAFT polymerization) acs.org |

Light Scattering Techniques

Light scattering is an absolute method for determining the weight-average molecular weight (Mw) of polymers in solution, meaning it does not require calibration with standards of known molecular weight. lcms.czwarwick.ac.uk When a beam of light passes through a polymer solution, the polymer molecules scatter the light. The intensity of the scattered light is proportional to the polymer's molecular weight and concentration. lcms.cz

Static Light Scattering (SLS) measures the time-averaged intensity of the scattered light at various angles and concentrations. By extrapolating the data to zero angle and zero concentration, the absolute Mw can be determined. Multi-Angle Light Scattering (MALS) detectors are often coupled with SEC (SEC-MALS) to provide an absolute measure of the molecular weight for each fraction eluting from the SEC column. lcms.cz This powerful combination eliminates the need for column calibration and provides a more accurate molecular weight distribution. lcms.cz

For Poly(9-Octadecenyl methacrylate), light scattering techniques would provide an accurate determination of its absolute weight-average molecular weight. The data obtained from light scattering can be used to construct a Zimm plot, from which Mw, the radius of gyration (Rg), and the second virial coefficient (A2) can be extracted. These parameters provide valuable insights into the polymer's size, shape, and polymer-solvent interactions in solution.

Viscometry

Following extensive research, detailed viscometric data specifically for poly(9-octadecenyl methacrylate), also known as poly(oleyl methacrylate), including intrinsic viscosity, Mark-Houwink parameters, and Huggins constants, are not available in the reviewed scientific literature. The available research on long-chain poly(alkyl methacrylates) primarily focuses on the saturated analogue, poly(octadecyl methacrylate) (PODMA), especially in the context of its application as a viscosity index improver in lubricating oils.

Viscometry is a crucial technique for characterizing the solution properties of polymers. It provides insights into the polymer's molecular weight, its conformation in solution, and its interactions with the solvent. Key parameters derived from viscometric measurements include:

Intrinsic Viscosity [η]: This parameter represents the contribution of a single polymer coil to the viscosity of the solution at infinite dilution. It is related to the hydrodynamic volume of the polymer chain, which is influenced by the polymer's molecular weight, architecture, and the quality of the solvent. It is determined by extrapolating the reduced or inherent viscosity to zero concentration.

Mark-Houwink-Sakurada Equation: This empirical equation, [η] = K * M^a, establishes a relationship between the intrinsic viscosity [η] and the viscosity-average molecular weight (M) of a polymer. The Mark-Houwink parameters, K and 'a', are constants for a specific polymer-solvent-temperature system. The exponent 'a' is particularly informative about the polymer's conformation in solution:

a = 0.5: Indicates a theta solvent condition, where the polymer chain behaves as an ideal coil.

Rheological Behavior and Viscoelastic Properties of Poly 9 Octadecenyl Methacrylate Systems

Shear Rheology of Poly(9-Octadecenyl Methacrylate) Melts and Solutions

Shear rheology examines the flow behavior of a material under an applied shear force. For PODMA, this is particularly relevant to its function as a viscosity index improver, where it experiences a wide range of shear rates and temperatures.